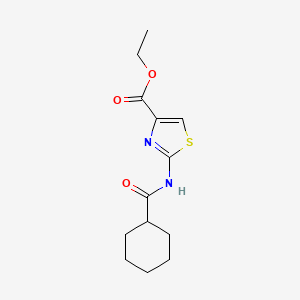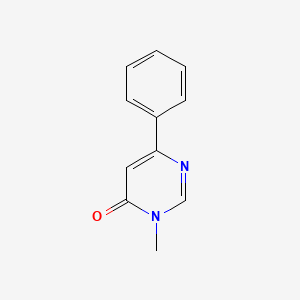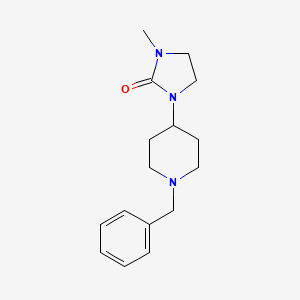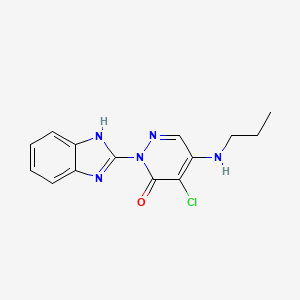![molecular formula C16H22N2O3S B6523135 N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide CAS No. 952963-08-5](/img/structure/B6523135.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide” is a complex organic compound. It contains a pyrrolidinone group (2-oxopyrrolidin-1-yl), which is a five-membered lactam structure. This group is often found in pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the pyrrolidinone group. In similar compounds, the pyrrolidine ring can adopt an envelope conformation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, a compound with a similar pyrrolidinone group has a molecular weight of 306.36 and a chemical formula of C19H18N2O2 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrrolidin-2-one derivatives, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in protecting organisms from oxidative stress during cell injury. The synthesized compound demonstrates potent or moderate antioxidant activity, making it relevant for health and disease prevention .
Mecanismo De Acción
Target of Action
The primary target of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16-10-5-11-18(16)14-7-4-6-13(12-14)17-22(20,21)15-8-2-1-3-9-15/h4,6-7,12,15,17H,1-3,5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPLYCPJRGPVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)


![7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)


![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)

![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)
![4-methyl-N-[(1Z)-3-methyl-4-oxo-5-{[(Z)-(1-phenylethylidene)amino]oxy}cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide](/img/structure/B6523126.png)


![2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6523145.png)
![4-(methylsulfanyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523163.png)